3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile
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Overview
Description
3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile typically involves the reaction of ethyl cyanoacetate with piperidine in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile: Contains a pyridine ring, which can influence its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a bioactive compound and its utility in various industrial applications.
Properties
Molecular Formula |
C9H11F3N2O |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
3-oxo-3-[4-(trifluoromethyl)piperidin-1-yl]propanenitrile |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-5-14(6-3-7)8(15)1-4-13/h7H,1-3,5-6H2 |
InChI Key |
REZVRHXQVMUIET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CC#N |
Origin of Product |
United States |
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